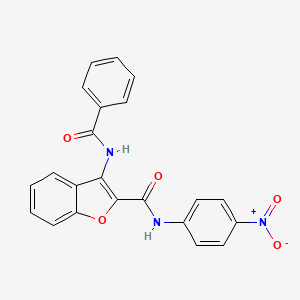

3-benzamido-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Description

3-Benzamido-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a benzamido group at position 3 of the benzofuran core and a 4-nitrophenyl substituent on the carboxamide moiety.

Properties

IUPAC Name |

3-benzamido-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O5/c26-21(14-6-2-1-3-7-14)24-19-17-8-4-5-9-18(17)30-20(19)22(27)23-15-10-12-16(13-11-15)25(28)29/h1-13H,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOFFNWUAAMKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using benzoyl chloride and an amine.

Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-benzamido-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzofuran core can interact with hydrophobic pockets in proteins, while the benzamido and nitrophenyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups : The nitro group in the target compound (4-nitrophenyl) is strongly electron-withdrawing, enhancing electrophilic character and reactivity compared to methyl or ethyl substituents . This may influence interactions in biological systems (e.g., enzyme binding) or chemical stability.

- Synthetic Accessibility: Compounds with simpler substituents (e.g., amino or methyl groups) are often synthesized via direct coupling reactions, while nitro-substituted derivatives may require more controlled conditions to avoid side reactions .

Functional Comparisons with Non-Benzofuran Analogs

highlights 1,3,4-thiadiazole derivatives containing the 4-nitrophenyl group. Although structurally distinct from benzofurans, these compounds demonstrate that the nitro group enhances antimicrobial activity. For example:

- Four 1,3,4-thiadiazole derivatives with nitroaryl groups showed superior activity against E. coli, B. mycoides, and C. albicans compared to non-nitro analogs .

- This suggests that the nitro group in the target benzofuran compound may similarly enhance bioactivity, though benzofuran’s aromatic system could confer distinct electronic or steric effects.

Reactivity of the Nitro Group

The nitro group in 4-nitrophenyl derivatives is reactive under specific conditions. For instance:

- 4-Nitrophenyl boronic acid undergoes clean conversion to 4-nitrophenol in the presence of H₂O₂, with a rate constant of 0.0586 s⁻¹ at basic pH .

Biological Activity

3-benzamido-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's design incorporates a benzofuran core, which is known for its diverse pharmacological properties, alongside functional groups that enhance its reactivity and biological interactions.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 314.30 g/mol. The structure consists of:

- Benzofuran moiety : Provides a hydrophobic environment conducive to enzyme interactions.

- Benzamido group : Enhances hydrogen bonding capabilities.

- Nitrophenyl substituent : Potentially increases biological target interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38 MAPK), leading to reduced production of pro-inflammatory cytokines.

- Cell Signaling Modulation : By influencing signaling pathways related to inflammation and apoptosis, the compound can exert protective effects on cells under stress.

Anti-inflammatory Properties

Research indicates that this compound significantly inhibits COX and p38 MAPK, which are critical in mediating inflammatory responses. This inhibition can lead to:

- Decreased levels of inflammatory mediators.

- Potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

There is emerging evidence suggesting that compounds with similar structures exhibit anticancer properties. The mechanism may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through modulation of cell cycle regulators.

Study 1: Inhibition of COX Enzymes

In vitro studies demonstrated that this compound effectively inhibited COX enzymes at micromolar concentrations, leading to reduced prostaglandin synthesis. This finding supports its potential use as an anti-inflammatory agent.

Study 2: Neuroprotection in Cell Models

Neuroblastoma cell lines treated with this compound showed increased viability under oxidative stress conditions, suggesting a protective effect against neurodegeneration. Further investigations are needed to elucidate the specific pathways involved .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-benzamido-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via multi-step reactions, starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

- Amide coupling : Use coupling agents like EDCI/HOBt or DCC/DMAP to attach the benzamido and 4-nitrophenyl groups to the benzofuran core .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

- Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and use anhydrous solvents (DMF or THF) under inert gas (N₂) to minimize hydrolysis .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation requires:

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. For example, the dihedral angle between benzofuran and 4-nitrophenyl groups is typically ~45°–60°, influencing π-π stacking .

- Spectroscopic data :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .

- FT-IR : Confirm NH stretch (~3300 cm⁻¹) and carbonyl bands (C=O at ~1680 cm⁻¹) .

Q. What preliminary biological assays are recommended for screening its activity?

- Methodological Answer : Initial screening includes:

- Anticancer activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ < 50 µM suggests potency) .

- Antimicrobial testing : Broth microdilution (MIC values) against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays for HDAC or kinase targets, noting IC₅₀ shifts with 4-nitrophenyl’s electron-withdrawing effects .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl group influence binding affinity in molecular docking studies?

- Methodological Answer :

- Docking setup : Use AutoDock Vina with HDAC8 (PDB: 1T64) or EGFR (PDB: 1M17). The nitro group’s electron-withdrawing nature enhances hydrogen bonding with active-site residues (e.g., Asp101 in HDACs) .

- QSAR analysis : Correlate Hammett σ constants (σₚ for -NO₂ = +1.27) with log IC₅₀ values. A positive slope indicates enhanced activity with electron-deficient substituents .

Q. What crystallographic challenges arise when resolving this compound, and how are they addressed?

- Methodological Answer :

- Twinned crystals : Common due to nitro group symmetry. Use PLATON’s TWINABS for data scaling and SHELXL’s TWIN commands for refinement .

- Disorder modeling : Apply PART and ISOR restraints to nitro group atoms in SHELXL .

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (R₁ < 0.05) .

Q. How can conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be systematically analyzed?

- Methodological Answer :

- Pharmacokinetic profiling : Measure logP (HPLC) to assess lipid solubility. A logP >3 often correlates with poor aqueous solubility, requiring formulation with PEG or cyclodextrins .

- Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated degradation. Methylation of the benzamido group can reduce clearance .

- Statistical validation : Apply ANOVA to compare in vitro vs. in vivo IC₅₀ values, adjusting for covariates like protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.